molecular formula C12H27O3P B1359782 Dodecylphosphonic acid CAS No. 5137-70-2

Dodecylphosphonic acid

Cat. No.: B1359782
CAS No.: 5137-70-2
M. Wt: 250.31 g/mol
InChI Key: SVMUEEINWGBIPD-UHFFFAOYSA-N
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Description

Dodecyl-phosphonic acid is an organic compound with the chemical formula C₁₂H₂₇O₃P. It is characterized by a long alkyl chain (dodecyl group) attached to a phosphonic acid group. This compound is known for its surfactant properties, making it useful in various industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

Dodecylphosphonic acid, also known as n-Dodecylphosphonic acid, is a phosphonic acid derivative that has been used in various applications due to its unique properties Phosphonic acids, in general, are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

It is known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that this compound may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.

Biochemical Pathways

Phosphonic acids are known to inhibit metabolic enzymes , which suggests that this compound could potentially affect various metabolic pathways. The downstream effects of this inhibition would depend on the specific enzymes and pathways involved.

Result of Action

Given its potential to inhibit metabolic enzymes , it could lead to changes in cellular metabolism, potentially affecting cell growth and function.

Biochemical Analysis

Biochemical Properties

Dodecylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form stable complexes with metal ions, which makes it useful in tuning the surface energy and wetting properties of metal oxides . This compound interacts with enzymes and proteins through its phosphonic acid group, which can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can influence the activity of enzymes and the stability of protein structures.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with membrane proteins and receptors. This interaction can alter the function of these proteins, leading to changes in cell signaling and gene expression. This compound can also impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules through its phosphonic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral conditions but can degrade in the presence of strong acids or bases . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects can occur at high doses, including damage to organs and tissues . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The distribution of this compound can also be affected by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of this compound can vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall impact on cellular processes.

Comparison with Similar Compounds

Uniqueness:

Dodecyl-phosphonic acid stands out due to its unique balance of properties, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

dodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMUEEINWGBIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063715
Record name Dodecylphosphonic acid
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Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-70-2
Record name Dodecylphosphonic acid
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Record name Phosphonic acid, P-dodecyl-
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Record name Dodecylphosphonic acid
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Record name Phosphonic acid, P-dodecyl-
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Record name Dodecylphosphonic acid
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Record name Dodecylphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dodecylphosphonic acid interact with metal oxide surfaces?

A1: DDPA strongly binds to metal oxide surfaces through the formation of P-O-Metal bonds. This interaction has been observed with various metal oxides, including aluminum oxide [], zirconia [], and titania []. The strong binding is attributed to the high affinity of the phosphonic acid group for metal cations.

Q2: Can DDPA be used to modify the surface properties of materials?

A2: Yes, DDPA is widely used to tailor the surface properties of materials. For example, it can be used to increase the hydrophobicity of surfaces like aluminum [] and polypropylene membranes []. The long hydrophobic alkyl chain of DDPA contributes to this effect.

Q3: Does the presence of other functional groups on the surface affect DDPA binding?

A3: Yes, the presence of other functional groups can significantly influence DDPA binding. Research on Phynox, a cobalt-chromium alloy, showed that DDPA grafting is affected by the presence of carboxylic acid groups from 11-phosphoundecanoic acid [].

Q4: Can DDPA form stable monolayers on metal surfaces?

A4: Yes, DDPA readily forms self-assembled monolayers (SAMs) on various metal surfaces, including gold [] and aluminum []. The stability of these monolayers stems from the strong bidentate P-O-Metal bonding and van der Waals interactions between the alkyl chains.

Q5: Is DDPA effective in preventing corrosion of metals?

A5: Studies indicate that DDPA can act as a corrosion inhibitor. For example, research has shown its effectiveness in protecting carbon steel against corrosion in phosphoric acid solutions []. The formation of a protective barrier by DDPA on the metal surface hinders the corrosive attack.

Q6: Does this compound exhibit catalytic activity?

A6: Yes, DDPA displays catalytic activity in various organic reactions. It acts as a Brønsted acid catalyst, facilitating reactions such as the Friedlander synthesis of quinolines [, ] and the synthesis of 2H-indazolo[2,1-b]phthalazine-triones [].

Q7: Can DDPA be recovered and reused in catalytic reactions?

A7: One advantage of using DDPA as a catalyst is its potential for recyclability. Research has demonstrated its successful recovery and reuse in reactions like the Friedlander quinoline synthesis, highlighting its potential for sustainable chemistry [, ].

Q8: How does the catalytic activity of DDPA compare to other catalysts in specific reactions?

A8: The efficiency of DDPA as a catalyst is reaction-specific. For instance, in the synthesis of 1-amidoalkyl-2-naphthols, DDPA demonstrated comparable or superior catalytic activity to other reported catalysts [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C12H27O3P, and its molecular weight is 250.33 g/mol.

Q10: What spectroscopic techniques are used to characterize DDPA?

A10: Common spectroscopic techniques for characterizing DDPA include:

    Q11: Have computational methods been used to study DDPA?

    A11: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the interaction of DDPA with surfaces []. These studies provide insights into the binding energies, molecular orientations, and electronic properties of DDPA at the interface.

    Q12: What are the potential environmental concerns associated with DDPA?

    A12: As with many chemicals, the release of DDPA into the environment should be minimized. Its persistence and potential for bioaccumulation in aquatic ecosystems should be evaluated to assess its environmental risks and develop appropriate waste management strategies.

    Q13: Are there any applications of DDPA in nanotechnology?

    A13: Yes, DDPA is employed in nanotechnology for various purposes, including:

    • Nanoparticle Synthesis: It can be used as a capping agent to control the size and shape of nanoparticles, as demonstrated in the synthesis of CdSe nanowires [].
    • Nanoparticle Functionalization: DDPA can be used to modify the surface of nanoparticles, enabling their dispersion in different media and conjugation with other molecules. For example, it has been used to functionalize iron oxide nanoparticles for potential applications in radiation therapy [].

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